1-[3-(2-Tert-butylphenoxy)propyl]-3-methylpiperidine;oxalic acid
Overview
Description
1-[3-(2-Tert-butylphenoxy)propyl]-3-methylpiperidine; oxalic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. . Its molecular structure consists of a piperidine ring substituted with a tert-butylphenoxy group and a methyl group, combined with oxalic acid.
Scientific Research Applications
1-[3-(2-Tert-butylphenoxy)propyl]-3-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential histamine H3 receptor antagonist, which could have implications in treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Biological Studies: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Preparation Methods
The synthesis of 1-[3-(2-Tert-butylphenoxy)propyl]-3-methylpiperidine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-tert-butylphenol and 3-chloropropylamine.
Reaction Steps:
Industrial Production: Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[3-(2-Tert-butylphenoxy)propyl]-3-methylpiperidine undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of alcohols or carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the phenoxy group.
Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation and nucleophiles like sodium hydride for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions but may include oxidized derivatives or substituted piperidine compounds
Mechanism of Action
The mechanism of action of 1-[3-(2-Tert-butylphenoxy)propyl]-3-methylpiperidine involves its interaction with histamine H3 receptors:
Receptor Binding: The compound binds to the histamine H3 receptor, inhibiting its activity.
Molecular Targets: The primary target is the histamine H3 receptor, which plays a role in modulating neurotransmitter release in the central nervous system.
Pathways Involved: By inhibiting the H3 receptor, the compound can influence pathways related to cognitive function and alertness.
Comparison with Similar Compounds
1-[3-(2-Tert-butylphenoxy)propyl]-3-methylpiperidine can be compared with other histamine H3 receptor antagonists:
Similar Compounds: Other compounds in this category include thioperamide and clobenpropit.
Properties
IUPAC Name |
1-[3-(2-tert-butylphenoxy)propyl]-3-methylpiperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.C2H2O4/c1-16-9-7-12-20(15-16)13-8-14-21-18-11-6-5-10-17(18)19(2,3)4;3-1(4)2(5)6/h5-6,10-11,16H,7-9,12-15H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBISMTXMDUBPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=CC=CC=C2C(C)(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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